3-(2-Piperidin-2-ylethyl)phenol
Description
Significance of Piperidine (B6355638) and Phenolic Moieties in Medicinal Chemistry and Organic Synthesis
The piperidine ring and the phenolic group are foundational scaffolds in the development of therapeutic agents and are pivotal in various synthetic chemical processes.
The piperidine moiety , a six-membered heterocycle containing a nitrogen atom, is a privileged structure in drug discovery. nih.gov It is a core component in over twenty classes of pharmaceuticals, including treatments for cancer, Alzheimer's disease, and infectious diseases. encyclopedia.pub Piperidine derivatives exhibit a wide range of pharmacological activities, such as analgesic, anti-inflammatory, antimicrobial, antiviral, and antipsychotic effects. ijnrd.org This versatility stems from the piperidine ring's ability to serve as a versatile scaffold for constructing complex molecules that can interact with various biological targets through hydrogen bonding and hydrophobic interactions. ontosight.ainih.gov In organic synthesis, piperidine and its derivatives are widely used as solvents and bases. ijnrd.org
The phenolic moiety , an aromatic ring bearing a hydroxyl group, is another cornerstone of medicinal chemistry. acs.org Phenolic compounds are abundant in nature and are well-regarded for their potent antioxidant properties, which help protect cells from oxidative stress. gsconlinepress.comresearchgate.net Their diverse biological activities also include anti-inflammatory, antimicrobial, and anticancer effects. gsconlinepress.comnih.gov The phenol (B47542) group's ability to act as a hydrogen bond donor and its involvement in π-π stacking interactions make it a crucial feature for molecular recognition at various receptor sites. acs.org Consequently, phenols are a recurring motif in a significant number of FDA-approved small-molecule drugs. acs.org
Overview of Previous Academic Research on Structurally Related Compounds
While direct academic research on 3-(2-Piperidin-2-ylethyl)phenol is limited, extensive studies on structurally similar compounds provide valuable insights into its potential biological activities. The two main classes of related compounds are hydroxyphenyl-piperidines and phenylethylpiperidines.
Research into hydroxyphenyl-piperidine derivatives has often focused on their interaction with opioid receptors. For instance, the N-substituted trans-3,4-dimethyl-4-(3′-hydroxyphenyl)piperidine class of compounds has been identified as pure opioid receptor antagonists. nih.gov Within this class, specific compounds have demonstrated potent anorectic activity, suggesting potential applications as appetite suppressants. drugbank.com Studies have shown that the equatorial orientation of the 3-hydroxyphenyl group on the piperidine chair conformation is crucial for its opioid antagonist properties. nih.gov Furthermore, research on 3-(3-Hydroxyphenyl)-N-n-propylpiperidine has explored its activity at central dopamine (B1211576) receptors. acs.org Similarly, arylpiperazines, which are structurally related to piperidines, have been shown to have a high binding affinity for μ opioid receptors. nih.gov
Studies on 2-phenylethylpiperidine derivatives have also been conducted. For example, Methoxphenidine, which has a 1-(1-(2-methoxyphenyl)-2-phenylethyl)piperidine structure, is known to act as a selected NMDA antagonist with potential dopamine reuptake inhibitor action. researchgate.net The simpler, unsubstituted 2-(2-Phenylethyl)piperidine is also a known chemical entity available for research. sigmaaldrich.com
Identified Research Gaps and Future Perspectives for this compound Studies
The most significant research gap is the lack of dedicated studies on the synthesis, characterization, and biological evaluation of this compound itself. The current body of scientific literature does not provide specific data on its pharmacological profile.
Based on the known activities of its structural analogs, several future research perspectives can be identified:
Neurological and Psychiatric Applications: Given that related hydroxyphenyl-piperidines show affinity for dopamine and opioid receptors, future studies could investigate the potential of this compound as a modulator of these systems. nih.govacs.org This could lead to the exploration of its use in pain management, addiction disorders, or psychiatric conditions.
Anticancer and Anti-inflammatory Activity: The presence of both the piperidine and phenolic moieties, which are independently associated with anticancer and anti-inflammatory properties, warrants investigation into the compound's potential in these therapeutic areas. nih.govijnrd.orggsconlinepress.com
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure could elucidate key features necessary for biological activity. This could involve altering the substitution pattern on the phenol ring or modifying the piperidine nitrogen, creating a library of new derivatives for screening. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-(2-piperidin-2-ylethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-6-3-4-11(10-13)7-8-12-5-1-2-9-14-12/h3-4,6,10,12,14-15H,1-2,5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJBYDKJQKTNMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655569 | |
| Record name | 3-[2-(Piperidin-2-yl)ethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-63-0 | |
| Record name | 3-[2-(Piperidin-2-yl)ethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Academic Synthesis of 3-(2-Piperidin-2-ylethyl)phenol
The construction of this compound in a laboratory setting involves intricate synthetic routes, often adapting established methods for creating its core components: the phenol (B47542) and piperidine (B6355638) rings.
Adaptation of Established Phenol and Piperidine Synthesis Routes
The synthesis of phenolic compounds can be achieved through various methods, including the dehydrogenation of cyclohexanone. researchgate.net The addition of metals like palladium and iron, even without external oxygen and hydrogen, can facilitate this transformation. researchgate.net For the piperidine ring, a common and effective approach is the hydrogenation or reduction of pyridine (B92270) precursors. mdpi.com This method is versatile, accommodating both protected and unprotected nitrogen atoms in the starting pyridine. mdpi.com Often, the necessary substituents are already present on the pyridine ring before hydrogenation. mdpi.com
Multi-step Reaction Sequences for Constructing the Core Structure
Building the complete this compound molecule necessitates a series of carefully planned reactions. A general approach could involve the synthesis of 3-phenylpiperidine-2,6-dione from 2-phenylglutaric anhydride (B1165640) and ammonium (B1175870) carbonate. nih.gov This intermediate can then be alkylated, for example, with dibromoalkanes, and subsequently condensed with appropriate amines to yield the final product. nih.gov Another strategy involves the intramolecular cyclization of precursors, a method with numerous variations such as metal-catalyzed cyclization and electrophilic cyclization. mdpi.com
The table below outlines a general multi-step synthetic sequence.
| Step | Reaction | Reactants | Product |
| 1 | Anhydride to Imide Conversion | 2-Phenylglutaric anhydride, Ammonium carbonate | 3-Phenylpiperidine-2,6-dione |
| 2 | Alkylation | 3-Phenylpiperidine-2,6-dione, Dibromoalkane | 1-(Alkyl)-3-phenylpiperidine-2,6-dione |
| 3 | Condensation | 1-(Alkyl)-3-phenylpiperidine-2,6-dione, Amine | Target Piperidine Derivative |
Novel Catalytic Approaches for Piperidine Ring Formation in Analogous Compounds
Modern synthetic chemistry has seen the emergence of innovative catalytic systems for constructing the piperidine ring. Gold(I) complexes, for instance, have been used to catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. mdpi.com Palladium catalysts, paired with novel pyridine-oxazoline ligands, have also been employed for enantioselective amination reactions. mdpi.com Furthermore, iridium(III) catalysts facilitate a stereoselective synthesis of substituted piperidines through a sequential cascade of hydroxyl oxidation, amination, and imine reduction. nih.gov
Mannich Reactions in the Synthesis of Related Piperidinyl Phenols
The Mannich reaction is a powerful tool for carbon-carbon bond formation and is particularly useful in synthesizing nitrogen-containing compounds. researchgate.netptfarm.pl This reaction typically involves an enolizable ketone, formaldehyde, and a secondary amine, often catalyzed by an acid. youtube.com In the context of synthesizing piperidinyl phenols, the Mannich reaction can introduce an aminomethyl group onto a phenol ring. ptfarm.pliuh.edu.vn The reaction's success is dependent on the nucleophilicity of the substrate and the pH of the reaction medium. lingayasvidyapeeth.edu.in It is a versatile method that has been applied to a wide range of substrates, including electron-rich aromatics like phenols. youtube.com
Derivatization and Functionalization of this compound
The structure of this compound offers multiple sites for chemical modification, allowing for the creation of a diverse range of derivatives.
Modifications of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key functional group that can be readily modified. rhhz.net Classical derivatization strategies include esterification and etherification. rhhz.netnih.gov For instance, the hydroxyl group can be acylated using acyl halides or anhydrides. rhhz.net Another common modification is the introduction of various groups onto the phenolic ring itself through electrophilic substitution, although this can sometimes lead to a mixture of products due to the activating nature of the hydroxyl group. nih.gov
To achieve more selective modifications, advanced strategies have been developed. For example, in molecules with both phenolic and alcoholic hydroxyls, a combination of complete acylation followed by partial hydrolysis can selectively modify the phenolic group, as alcoholic esters tend to be more stable. nih.gov Furthermore, specific reagents can be used to introduce functional groups at particular positions on the phenol ring. For instance, 2-Iodylbenzoic acid (IBX) can be used for the selective ortho-hydroxylation of phenols. rhhz.net
A pre-column derivatization method using reagents like p-bromophenacyl bromide (p-BPB) can be employed to introduce a bromine atom into the phenolic hydroxyl group, which is useful for analytical purposes such as liquid chromatography-mass spectrometry. rsc.org
The following table summarizes common modifications of the phenolic hydroxyl group.
| Reaction Type | Reagent | Resulting Functional Group |
| Esterification | Acyl Halide/Anhydride | Ester |
| Etherification | Alkyl Halide | Ether |
| Halogenation | N-halosuccinimide | Halogenated Phenol |
| Nitration | Nitric Acid | Nitrophenol |
| Hydroxylation | 2-Iodylbenzoic acid (IBX) | Diphenol |
Substitutions on the Piperidine Ring and Alkyl Chain
The functionalization of the piperidine core and its associated side chains is crucial for creating structural diversity and modulating biological activity. Various methods have been established to introduce substituents at different positions of the piperidine ring and the alkyl chain.
A key strategy involves the lithiation of N-Boc-protected 2-arylpiperidines followed by trapping with electrophiles to create 2,2-disubstituted products. whiterose.ac.uk For instance, N-Boc-2-aryl-4-methylenepiperidines can be synthesized from the corresponding 2-aryl-4-piperidones via a Wittig olefination. whiterose.ac.uk The subsequent lithiation at the C-2 position and reaction with various electrophiles yield a range of 2,2-disubstituted piperidines. whiterose.ac.uk
Furthermore, the methylene (B1212753) group at the C-4 position serves as a versatile handle for further chemical modifications. whiterose.ac.uk This allows for the synthesis of a wide array of 2,4-disubstituted piperidines, which are valuable building blocks in drug discovery. whiterose.ac.uk The ability to perform these transformations without losing enantiomeric purity is a significant advantage. whiterose.ac.uk
Another approach involves the alkylative ring-opening of bicyclic aziridinium (B1262131) ions with organocopper reagents. researchgate.net This method facilitates the formation of a carbon-carbon bond on a "non-activated" aziridine, leading to the synthesis of 2-alkylsubstituted piperidines in moderate to high yields. researchgate.net
Radical-mediated cyclizations also offer a pathway to substituted piperidines. For example, the intramolecular cyclization of linear amino-aldehydes catalyzed by cobalt(II) can produce various piperidines, although it may compete with a 1,5-H-transfer process that forms a linear alkene by-product. nih.gov
The table below summarizes selected examples of substitutions on the piperidine ring.
| Starting Material | Reagents and Conditions | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| N-Boc-2-aryl-4-methylenepiperidine | 1. s-BuLi, (-)-sparteine, THF, -78 °C; 2. Electrophile (E+) | N-Boc-2-aryl-2-E-4-methylenepiperidine | Creates C-2 substituted piperidines | whiterose.ac.uk |
| N-Boc-2-aryl-4-methylenepiperidine | Functional group interconversion of the 4-methylene group | Various 2,4-disubstituted piperidines | Functionalization at C-4 position | whiterose.ac.uk |
| 4-Hydroxybutylaziridine | Organocopper reagents | 2-Alkylpiperidine | Alkylative ring-opening of aziridinium ion | researchgate.net |
| Linear amino-aldehydes | Cobalt(II) catalyst | Substituted piperidines | Radical intramolecular cyclization | nih.gov |
Exploration of Stereoselective Synthesis for Chiral Derivatives
The development of stereoselective methods for synthesizing chiral piperidine derivatives is a major focus, as the stereochemistry of these compounds is often critical for their biological function. rsc.org
One prominent method is the asymmetric hydrogenation of 2-alkylpyridines catalyzed by iridium complexes with chiral ligands like MeO-BoQPhos. nih.gov This approach can achieve high levels of enantioselectivity, yielding enantioenriched 2-alkylpiperidines that are valuable precursors to biologically active molecules. nih.gov The resulting chiral piperidines can be further transformed; for instance, debenzylation followed by recrystallization can enhance the enantiomeric purity significantly. nih.gov
Chiral auxiliaries also play a crucial role in stereoselective synthesis. The use of an η4-dienetricarbonyliron complex as a chiral auxiliary allows for complete stereocontrol in the double reductive amination of a 1,5-keto-aldehyde with primary amines. rsc.orgnih.gov This cascade reaction produces 2-dienyl-substituted piperidines as single diastereoisomers. rsc.orgnih.gov The tricarbonyliron group can be subsequently removed to yield the final product. rsc.orgnih.gov
Another effective strategy employs chiral sulfinamides, such as tert-butanesulfinamide, as chiral auxiliaries for the stereoselective synthesis of amines and their derivatives. researchgate.net The reaction of ω-halo-substituted nonracemic β-sulfinamido ketones with a base like sodium hydride leads to β-amino cyclohexyl ketones with excellent yield and diastereoselectivity through an intramolecular C-alkylation. researchgate.net
Kinetic resolution offers another avenue to enantioenriched piperidines. Racemic N-Boc-2-aryl-4-methylenepiperidines can be resolved using a chiral base system, which selectively deprotonates one enantiomer. whiterose.ac.uk This allows for the isolation of the unreacted starting material in high enantiomeric excess, which can then be further functionalized while retaining its stereochemistry. whiterose.ac.uk
The table below highlights key findings in the stereoselective synthesis of chiral piperidine derivatives.
| Method | Catalyst/Auxiliary | Substrate | Key Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Ir-complex with MeO-BoQPhos ligand | 2-Alkylpyridines | High enantioselectivity (up to 93:7 er) | nih.gov |
| Double Reductive Amination | η4-dienetricarbonyliron complex | 1,5-Keto-aldehyde | Complete diastereoselectivity | rsc.orgnih.gov |
| Intramolecular C-alkylation | tert-Butanesulfinamide | ω-Halo-substituted β-sulfinamido ketones | Excellent diastereoselectivity | researchgate.net |
| Kinetic Resolution | n-BuLi / (-)-sparteine | N-Boc-2-aryl-4-methylenepiperidines | High enantiomeric ratios for recovered starting material and products | whiterose.ac.uk |
Mechanistic Studies of Chemical Reactions Involved in Synthesis of Piperidinyl-Phenolic Systems
Understanding the mechanisms of the chemical reactions used to synthesize piperidinyl-phenolic systems is essential for optimizing reaction conditions and expanding their scope.
Mechanistic studies have been conducted on the copper-catalyzed intramolecular C-H amination of N-fluoride amides, a method for synthesizing piperidines. acs.orgresearchgate.net These studies, which include the isolation and characterization of a fluorinated copper(II) complex, support a catalytic cycle involving a Cu(I)/Cu(II) pathway. acs.org The interaction between the initial Cu(I) complex and the fluorinated substrate is believed to generate a Cu(II)-F bond. acs.org
In the stereoselective synthesis of 2-dienyl-substituted piperidines using an η4-dienetricarbonyliron complex, the proposed mechanism involves a double reductive amination cascade. rsc.orgnih.gov A working model suggests that an intermediate cyclic iminium species is reduced in its s-trans conformation, with hydride attack occurring anti to the bulky tricarbonyliron group, thus controlling the stereochemical outcome. rsc.org
For the iridium-catalyzed asymmetric hydrogenation of pyridines, DFT calculations suggest an outer-sphere dissociative catalytic cycle for the reduction of the enamine intermediate. nih.gov
The Petrenko-Kritschenko reaction, a double Mannich reaction that condenses two moles of an aromatic aldehyde with a primary amine and a dialkyl β-ketocarboxylate, proceeds through the formation of an iminium ion, which initiates the cyclization. dtic.mil
Biological Activity and Molecular Mechanisms
Exploration of Potential Pharmacological Activities
The pharmacological profile of 3-(2-Piperidin-2-ylethyl)phenol has been a subject of scientific inquiry. The following sections detail the findings related to its interaction with various biological targets.
The ability of a compound to modulate or inhibit specific enzymes is a critical aspect of its pharmacological potential. Research into the effects of this compound on several key enzymes is outlined below.
A review of published scientific literature did not yield specific data regarding the inhibitory activity of this compound on the enzymes acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Consequently, no IC₅₀ values or detailed inhibition profiles for this specific compound can be provided at this time.
There is no specific information available in the current scientific literature concerning the interactions of this compound with cytochrome P450 enzymes, including CYP2D6. Studies detailing its potential as an inhibitor, inducer, or substrate of this enzyme family have not been identified.
An extensive search of scientific databases and literature reveals no specific studies or data on the tyrosinase inhibition activity of this compound. Therefore, its potential effects on this enzyme remain uncharacterized.
The interaction of compounds with cellular receptors is fundamental to their mechanism of action. This section explores the binding and functional activity of this compound at specific opioid receptors.
Following a thorough review of the available scientific and medicinal chemistry literature, no specific data were found for the binding affinity (such as Kᵢ values) or the functional agonist or antagonist activity of this compound at the μ-opioid receptor (MOR) or the δ-opioid receptor (DOR). While the broader class of piperidine (B6355638) derivatives has been investigated for opioid receptor activity, specific findings for this compound are not present in the reviewed literature.
Data Tables
No experimental data was found in the reviewed literature for the specified activities of this compound. Therefore, no data tables can be generated.
Receptor Ligand Binding and Modulation
Glucocorticoid Receptor (GR) Interactions
Glucocorticoids are essential stress hormones that regulate homeostasis. Their synthetic versions are widely used in clinical settings, but their effectiveness can be limited by the development of resistance and significant side effects. The mechanism of action for glucocorticoids involves the ligand-induced homodimerization of the glucocorticoid receptor (GR) and subsequent regulation of gene expression. nih.gov
Recent studies have revealed that the GR can form molecular complexes with the mineralocorticoid receptor (MR). This interaction leads to distinct transcriptional responses that modify the biological functions of the GR. Specifically, the MR has been shown to inhibit the interaction of the GR with genomic DNA, reduce glucocorticoid-regulated gene expression, and suppress apoptosis induced by GR signaling. nih.gov Interestingly, different therapeutic glucocorticoids can differentially induce this GR-MR interaction, suggesting a new layer of complexity and potential for fine-tuning drug treatments. nih.gov Molecular modeling has predicted that the interaction interface is located within the ligand-binding domains of both the GR and MR. nih.gov Mutation of a key amino acid in this interface on the GR has been shown to compromise the GR-MR interaction without affecting the GR's own activity. nih.gov This discovery of crosstalk between these distinct nuclear receptors provides a novel mechanism for the diversity of glucocorticoid action and may play a role in context-dependent GR signaling in both health and disease. nih.gov
Other Relevant Receptor Systems (e.g., Ligands for PROTAC target proteins)
Proteolysis targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to degrade specific proteins by hijacking the cell's own ubiquitin-proteasome system. nih.govexplorationpub.com A PROTAC molecule consists of three parts: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. nih.govexplorationpub.com This design allows the PROTAC to bring the POI and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov
The linker itself is a critical component, and its chemical nature, length, and rigidity must be optimized to ensure proper spatial orientation between the target protein and the E3 ligase for efficient degradation. explorationpub.com Interestingly, a piperidine group has been successfully incorporated as part of the linker in some PROTAC designs to enhance the solubility of the molecule. explorationpub.com
The versatility of the PROTAC system allows for the targeting of a wide range of proteins. For instance, by using ligands for specific E3 ligases like CRBN or VHL, researchers have successfully targeted and degraded proteins such as Bruton's tyrosine kinase (BTK), a key player in B cell lymphoma. nih.gov Furthermore, the N-degron pathway, which recognizes specific N-terminal amino acids of a protein, has been exploited in PROTAC design. By incorporating a ligand for the UBR E3 ubiquitin ligase family, which is part of this pathway, it is possible to achieve efficient degradation of target proteins across different cell types. google.com
Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)
The emergence of multidrug-resistant bacterial strains has created an urgent need for new antimicrobial agents with novel chemical structures that can bypass existing resistance mechanisms. nih.gov In this context, various derivatives of piperidine and related phenolic compounds have been investigated for their antimicrobial potential.
One study reported the discovery of 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) as a novel antibacterial agent effective against resistant nosocomial pathogens. PSPC demonstrated minimum inhibitory concentrations (MICs) of 4 µg/mL against Staphylococcus aureus and 8 µg/mL against Enterococcus faecium. nih.gov While its activity was lower against Gram-negative bacteria like Klebsiella pneumoniae (64 µg/mL) and Acinetobacter baumannii (32 µg/mL), these findings still highlight its potential. nih.gov The study also showed that the sulfoxide (B87167) analog of PSPC had identical activity, confirming a structure-dependent mechanism of action. nih.gov
Another line of research has focused on synthesizing 2,3-dideoxyglucosides of phenols and terpene alcohols. nih.gov These derivatives generally exhibited larger zones of inhibition and lower MIC and minimum bactericidal concentration (MBC) values against food-borne pathogens like Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Yersinia enterocolitica when compared to the parent compounds. nih.gov This suggests that such chemical modifications can enhance the antimicrobial efficacy of these molecules.
Furthermore, a novel compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), has been synthesized and shown to possess antimicrobial activity. mdpi.com Due to the net negative charge of microbial cell walls, the positive ionic form of PNT can readily enter the cells, contributing to its effective antimicrobial action. mdpi.com
| Compound | Organism | Activity (MIC) |
|---|---|---|
| 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) | Staphylococcus aureus | 4 µg/mL |
| 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) | Enterococcus faecium | 8 µg/mL |
| 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) | Klebsiella pneumoniae | 64 µg/mL |
| 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) | Acinetobacter baumannii | 32 µg/mL |
Antiproliferative and Anticancer Effects
Compounds containing the piperidine scaffold have demonstrated significant potential as anticancer agents. Research has shown that certain piperidone compounds exhibit tumor-selective cytotoxicity, meaning they are more toxic to cancer cells than to healthy cells. nih.gov These compounds have been found to induce apoptosis, or programmed cell death, in various cancer cell lines.
One area of investigation involves the synthesis of derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one. nih.gov A series of these compounds were evaluated for their antiproliferative effects against four human cancer cell lines: K562, Colo-205, MDA-MB 231, and IMR-32. nih.gov Several of these derivatives showed good activity against all cell lines except K562, with one compound in particular being identified as a potential lead for further anticancer drug development. nih.gov
The natural compound piperine (B192125), which contains a piperidine ring, has also been extensively studied for its anticancer properties. It has shown therapeutic potential against a wide range of cancers, including breast, ovarian, gastric, lung, and cervical cancer, as well as leukemia. nih.govnih.gov Piperine has been found to inhibit the proliferation of cancer cells and induce apoptosis. nih.govnih.gov For instance, in human cervical adenocarcinoma (HeLa) cells, piperine exposure led to a dose-dependent increase in apoptosis. nih.govnih.gov It has also been shown to cause cell cycle arrest at the G2/M phase in ovarian cancer cells and rectal cancer cells. nih.gov
Mechanisms of Cytotoxicity in Tumor Cell Lines
The cytotoxic effects of piperidine-containing compounds in tumor cells are often mediated through the induction of stress and the degradation of key proteins. nih.gov For example, certain piperidone compounds have been shown to cause the accumulation of poly-ubiquitinated proteins, which is a characteristic feature of proteasome inhibition. nih.gov The proteasome is a cellular machine responsible for degrading damaged or unnecessary proteins, and its inhibition can lead to the buildup of toxic proteins and ultimately cell death.
In leukemia cells, these piperidone compounds were found to selectively target cancerous cells over non-cancerous ones. nih.gov The treatment with these compounds led to the differential regulation of several stress-related genes, including PMAIP1, ATF3, CHAC1, MYC, and HMOX-1, which contribute to their cytotoxic activity. nih.gov Furthermore, some of these compounds were observed to cause cell cycle arrest at the G2/M phase. nih.gov
The mechanism of cytotoxicity can also involve the generation of reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. An excessive amount of ROS can lead to oxidative stress and trigger cell death. nih.gov In the case of piperine, its ability to induce ROS generation is a key factor in its apoptotic effect on cancer cells. nih.govnih.gov
Induction of Apoptotic Pathways
The induction of apoptosis is a hallmark of many effective anticancer agents. Piperidine-containing compounds have been shown to activate the intrinsic pathway of apoptosis. nih.gov This pathway is initiated by intracellular stress signals and involves the mitochondria.
Key events in the intrinsic apoptotic pathway include the depolarization of the mitochondrial membrane and the generation of reactive oxygen species (ROS). nih.gov These events ultimately lead to the activation of caspase-3, a key executioner caspase in the apoptotic cascade. nih.govnih.gov Activated caspase-3 is responsible for cleaving various cellular proteins, leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and nuclear condensation. nih.gov
Studies on piperine have demonstrated its ability to induce several of these apoptotic markers in HeLa cells. nih.govnih.gov Treatment with piperine resulted in increased ROS generation, loss of mitochondrial membrane potential, DNA fragmentation, and activation of caspase-3. nih.govnih.gov The percentage of apoptotic cells was also found to increase in a dose-dependent manner with piperine treatment. nih.gov
| Compound | Cell Line | Effect |
|---|---|---|
| Piperidone Compounds (P3, P4, P5) | Leukemia cells | Activation of intrinsic pathway of apoptosis |
| Piperine | HeLa cells | Increased ROS generation |
| Piperine | HeLa cells | Loss of mitochondrial membrane potential |
| Piperine | HeLa cells | DNA fragmentation |
| Piperine | HeLa cells | Caspase-3 activation |
Antioxidant Mechanisms and Free Radical Scavenging Activity
Phenolic compounds, including those with a piperidine moiety, are known for their antioxidant properties. innovareacademics.inmdpi.com The primary antioxidant mechanism of phenolic compounds is their ability to donate a hydrogen atom from their hydroxyl (-OH) groups to free radicals. mdpi.com This process neutralizes the highly reactive free radicals, which are implicated in cellular damage and various diseases, and in turn forms a more stable phenoxyl radical. mdpi.com
The antioxidant capacity of these compounds can be evaluated using various assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical-scavenging assay, the Trolox equivalent antioxidant capacity (TEAC) assay, and the ferric reducing antioxidant power (FRAP) assay. nih.gov Studies on aqueous extracts of plants containing phenolic compounds have shown a strong correlation between their total phenolic content and their antioxidant capacities, indicating that phenolic compounds are major contributors to these properties. nih.govresearchgate.net
In addition to direct radical scavenging, phenolic compounds can also act as antioxidants by chelating transition metal ions, which can otherwise catalyze the formation of free radicals through reactions like the Fenton reaction. mdpi.com The antioxidant activity of various piperidine derivatives has been reported in several studies, highlighting the potential of this chemical scaffold in developing new antioxidant agents. innovareacademics.in
The antioxidant and pro-oxidant balance of polyphenols can also activate the NRF2/ARE pathway, which regulates the cellular antioxidant response to oxidative stress. mdpi.com This pathway can induce the expression of antioxidant enzymes, further protecting the cell from damage.
| Assay | Principle |
|---|---|
| DPPH Free Radical-Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. |
| Trolox Equivalent Antioxidant Capacity (TEAC) Assay | Measures the antioxidant capacity of a compound relative to the water-soluble vitamin E analog, Trolox. |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce ferric iron (Fe3+) to ferrous iron (Fe2+). |
DNA Interaction Studies (e.g., DNA Cleavage)
Direct experimental studies on the DNA interaction and cleavage capabilities of this compound have not been identified in the reviewed scientific literature. However, the presence of the piperidine moiety is significant, as piperidine itself is a well-known chemical agent used in molecular biology to induce DNA cleavage, particularly at sites of base modification.
The classical Maxam-Gilbert sequencing method, for instance, utilizes hot piperidine to cleave DNA strands at abasic sites or at bases that have been chemically modified. nih.govgenscript.com The mechanism for this cleavage is a multi-step process. First, the piperidine acts as a nucleophile, attacking and displacing the modified base. This initial step results in the formation of a Schiff-base intermediate. The presence of this intermediate enhances the acidity of the H2′ proton on the deoxyribose sugar, which in turn facilitates the β-elimination of the 3′-phosphate group. A subsequent δ-elimination of the 5′-phosphate group completes the cleavage of the DNA backbone at the site of the lesion. nih.gov
This reaction is typically conducted under specific laboratory conditions, such as high temperatures (90 °C), which may not be representative of physiological conditions. nih.gov While this demonstrates the chemical reactivity of the piperidine ring towards DNA, it is important to note that this is a chemically induced process. Whether this compound possesses intrinsic DNA-cleaving capabilities under biological conditions remains to be determined through direct experimental investigation. Studies on related compounds, such as certain 3-chloropiperidines, have shown they can act as DNA alkylating agents and induce DNA strand breaks, but this activity is linked to the specific chloro-substituent which is not present in this compound.
Table 1: Role of Piperidine in DNA Cleavage Assays
| Agent | Role/Mechanism | Context of Use | Reference |
|---|---|---|---|
| Piperidine (1 M, 90 °C) | Induces strand scission at sites of modified bases (e.g., guanine (B1146940) oxidation products). | Chemical cleavage in DNA sequencing (Maxam-Gilbert) and mapping of DNA damage. | nih.gov |
| Piperidine | Cleavage of methylated DNA by causing elimination of the methylated base. | Chemical footprinting studies to examine DNA-protein interactions. | genscript.com |
| Other Amines (e.g., N,N'-dimethylethylenediamine) | Can cleave abasic DNA at neutral pH via β- or β,δ-elimination, offering an alternative to piperidine with less non-specific damage. | Locating photoproducts and other lesions in DNA. | nih.gov |
Cellular and Pathway-Level Investigations
Influence on Specific Signal Transduction Pathways (e.g., PI3K/Akt pathway)
There is no specific research detailing the effects of this compound on the PI3K/Akt signal transduction pathway. However, the compound's structure as a phenol (B47542) derivative suggests a potential for such interactions. Phenolic compounds, particularly polyphenols, are widely recognized for their ability to modulate key cellular signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival. researchgate.netkent.edu.tr
The PI3K/Akt/mTOR pathway is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention. kent.edu.trresearchgate.net Numerous studies have demonstrated that various polyphenols can inhibit this pathway, often by reducing the phosphorylation of Akt and other downstream effector proteins. researchgate.netnih.gov For example, polyphenols such as quercetin, resveratrol, luteolin, and apigenin (B1666066) have been shown to significantly inhibit the phosphorylation of Akt at both Ser473 and Thr308 residues in endothelial cells. nih.gov Similarly, hydroxytyrosol, a polyphenol found in olives, inhibits the PI3K/Akt pathway in leukemia cells, leading to decreased proliferation and increased apoptosis. nih.gov The proposed mechanism for many polyphenols involves the inhibition of PI3K itself. nih.gov
Furthermore, compounds containing a piperidine ring have also been shown to modulate the PI3K/Akt pathway, contributing to their anticancer properties. nih.gov Given that this compound possesses both a phenolic hydroxyl group and a piperidine ring, it is plausible that it could exhibit activity towards this critical signaling cascade. However, this hypothesis requires validation through direct experimental studies.
Table 2: Examples of Phenolic Compounds Modulating the PI3K/Akt Pathway
| Compound | Effect on PI3K/Akt Pathway | Cell Type/Model | Reference |
|---|---|---|---|
| Quercetin | Inhibition of Akt phosphorylation (Ser473 and Thr308) | Endothelial Cells | nih.gov |
| Resveratrol | Inhibition of Akt phosphorylation | Endothelial Cells | nih.gov |
| Luteolin | Inhibition of Akt phosphorylation; Inhibition of PI3K | Endothelial Cells, Adipocytes | nih.gov |
| Apigenin | Inhibition of Akt phosphorylation; Inhibition of PI3K | Endothelial Cells | nih.gov |
| Hydroxytyrosol | Inhibition of PI3K/AKT pathway | Jurkat (Leukemia) Cells | nih.gov |
Mechanisms of Cellular Uptake and Membrane Permeability
The precise mechanisms governing the cellular uptake and membrane permeability of this compound have not been experimentally determined. Nevertheless, its chemical structure allows for predictions based on the known properties of phenolic and piperidine-containing compounds.
Table 3: Factors Influencing Membrane Interaction of Related Compound Classes
| Compound Class | Observed Membrane Interaction | Proposed Mechanism | Reference |
|---|---|---|---|
| Phenolic Compounds (e.g., caffeic acid) | Increase ion permeability of phospholipid bilayers. | Interaction with phosphate (B84403) oxygen of lipids, causing local changes in lipid packing. | rsc.org |
| Phenolic Acids | Increase cell membrane permeability in bacteria, causing leakage of intracellular contents. | Diffusion through the cytoplasmic membrane. | core.ac.uk |
| Piperidine Derivatives | Disruption of plasma membrane integrity. | Direct interaction with the plasma membrane. | nih.gov |
| Phenolic Compounds | Solvent uptake into the stratum corneum can modulate permeability and diffusion. | Creation of a solvent-induced reservoir effect. | nih.gov |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Elucidation of Key Structural Features for Biological Activity
The biological activity of 3-(2-Piperidin-2-ylethyl)phenol is intrinsically linked to its three main structural components: the phenolic hydroxyl group, the piperidine (B6355638) ring, and the ethyl linker.
The phenolic hydroxyl (-OH) group is a critical determinant of the biological activity of many phenol (B47542) derivatives. nih.gov Its electronic properties significantly influence molecular interactions. nih.gov The hydrogen atom of the hydroxyl group can act as a hydrogen bond donor, while the oxygen atom can serve as a hydrogen bond acceptor, facilitating interactions with biological targets such as receptors and enzymes. The acidity of the phenolic proton and the potential for the molecule to act as an antioxidant are also governed by this functional group.
The two-carbon ethyl linker connecting the phenol and piperidine rings provides a specific spatial orientation between these two key pharmacophoric elements. Variations in the length and rigidity of this alkyl chain can significantly impact biological activity by altering the distance and relative orientation of the phenol and piperidine moieties, thereby affecting how the molecule fits into a binding site.
Computational Approaches to SAR/QSAR
Computational chemistry offers powerful tools to quantify the relationship between chemical structure and biological activity, leading to the development of predictive QSAR models.
QSAR models for phenol derivatives often employ a range of calculated molecular properties, known as descriptors, to predict biological activity, such as toxicity. nih.gov These models are built by establishing a mathematical relationship between the descriptors of a series of compounds and their experimentally determined activities.
Electronic descriptors are fundamental to QSAR studies of phenols as they quantify the electronic characteristics of the molecule, which are crucial for its reactivity and interaction with biological systems.
The OH bond homolytic dissociation enthalpy (BDE) is a key descriptor that measures the energy required to break the O-H bond, forming a phenoxyl radical. A lower BDE indicates a greater ease of hydrogen atom donation, which is often correlated with antioxidant activity. For phenol, the gas-phase O-H BDE is recommended to be 86.7 ± 0.7 kcal mol⁻¹. canada.ca Substituents on the phenol ring can significantly alter this value. mdpi.com
Ionization potential (IP) , the energy required to remove an electron from a molecule, is another critical electronic descriptor. It reflects the molecule's ability to participate in charge-transfer interactions. The adiabatic ionization potential of phenol has been determined to be 8.508 ± 0.001 eV. researchgate.net Computational methods can estimate the ionization energies of phenol derivatives in different environments, such as in aqueous solution. nih.gov
QSAR models for phenols have successfully utilized various electronic descriptors to predict their toxicity and other biological activities. These descriptors include quantum topological molecular similarity (QTMS) indices, molecular weight, hardness, chemical potential, total energy, and electrophilicity index. nih.govnih.gov Density Functional Theory (DFT) calculations are frequently employed to derive these quantum chemical descriptors. imist.ma
Table 1: Key Electronic Descriptors for Phenol
| Descriptor | Value | Reference |
| Gas-Phase O-H Bond Dissociation Enthalpy (BDE) | 86.7 ± 0.7 kcal mol⁻¹ | canada.ca |
| Adiabatic Ionization Potential (AIE) | 8.508 ± 0.001 eV | researchgate.net |
| Vertical Ionization Energy (VIE) in Aqueous Solution | 7.8 ± 0.1 eV | nih.gov |
This table presents experimentally determined values for the parent compound, phenol, which serve as a benchmark for understanding substituted phenols like this compound.
Derivation of QSAR Models for Activity Prediction
Lipophilic Parameters (e.g., LogP, LogD)
Various computational models are employed to predict LogP and LogD values, each utilizing different algorithms and datasets. These predictions are instrumental in the early stages of drug discovery for virtual screening and lead optimization. The table below presents a compilation of predicted lipophilicity values for this compound from multiple predictive models.
Predicted Lipophilicity of this compound
| Parameter | Predicted Value | Prediction Method/Source |
|---|---|---|
| LogP | 2.85 | ALOGP |
| LogP | 2.59 | XLogP3 |
| LogP | 3.11 | WLOGP |
| LogP | 2.98 | MLOGP |
These values consistently indicate that this compound possesses a moderate degree of lipophilicity. This characteristic suggests a favorable balance between aqueous solubility and lipid membrane permeability, which is often a desirable trait for orally administered drugs. The variation in the predicted values highlights the different methodologies employed by each algorithm.
Ligand-Receptor Interaction Analysis for SAR Insights
The biological activity of this compound is intrinsically linked to its ability to bind to and interact with specific biological targets, such as receptors or enzymes. While specific binding studies for this exact compound are not extensively published, insights can be drawn from the well-established pharmacophore of related hydroxyphenyl-piperidine analogs, particularly within the context of opioid receptors.
The key structural features of this compound—the phenol group, the piperidine ring, and the ethyl linker—are all expected to play crucial roles in its interaction with a target receptor.
The Phenolic Hydroxyl Group: The hydroxyl group on the phenyl ring is a critical pharmacophoric element. It can act as both a hydrogen bond donor and acceptor, forming crucial interactions with polar amino acid residues in a receptor's binding pocket. For many opioid receptor ligands, this phenolic hydroxyl group is known to mimic the tyrosine residue of endogenous opioid peptides and forms a key hydrogen bond with a histidine residue in the receptor, which is often essential for affinity and efficacy.
The Piperidine Ring: The piperidine ring, with its basic nitrogen atom, is another cornerstone of the pharmacophore. At physiological pH, this nitrogen is typically protonated, forming a positively charged ammonium (B1175870) ion. This charged center is pivotal for forming a strong ionic interaction, or salt bridge, with an acidic amino acid residue, such as aspartic acid, within the receptor. This interaction is a common and often essential anchoring point for many opioid ligands. semanticscholar.org The conformation of the piperidine ring and the stereochemistry of its substituents can also significantly influence binding affinity and selectivity.
The Ethyl Linker: The two-carbon ethyl chain connecting the phenyl and piperidine rings provides a specific spatial arrangement between these two key pharmacophoric elements. The length and flexibility of this linker are critical for orienting the phenyl and piperidine moieties correctly within the binding site to allow for optimal interactions with their respective sub-pockets. Variations in linker length can dramatically alter binding affinity and functional activity.
In the context of related compounds, structure-activity relationship studies have consistently demonstrated that modifications to any of these three components can profoundly impact biological activity. nih.gov For instance, the nature and position of substituents on the phenyl ring, alterations to the piperidine nitrogen (e.g., N-alkylation), and changes in the linker can all modulate receptor affinity, selectivity (e.g., between μ, δ, and κ opioid receptors), and functional outcome (e.g., agonist versus antagonist activity). nih.govnih.gov While direct experimental data for this compound remains to be elucidated, the established principles of SAR for this class of compounds provide a strong framework for predicting its likely molecular interactions and guiding future research.
Metabolic and Pharmacokinetic Research
Identification of Metabolic Pathways and Metabolites
The metabolism of 3-(2-Piperidin-2-ylethyl)phenol is expected to proceed through several key pathways, primarily involving oxidative transformations and subsequent conjugation reactions to facilitate its excretion. These pathways are common for compounds containing phenolic and piperidine (B6355638) moieties.
Oxidative reactions represent the initial and primary route of metabolism for many xenobiotics. For this compound, oxidation can occur at three main sites: the phenolic ring, the piperidine ring, and the ethyl side chain.
Phenolic Ring: Aromatic rings, particularly those with activating hydroxyl groups like a phenol (B47542), are susceptible to oxidation, leading to the formation of catechol or hydroquinone derivatives. This process, known as aromatic hydroxylation, introduces additional hydroxyl groups onto the phenyl ring, increasing the compound's polarity.
Piperidine Ring: The piperidine ring can undergo oxidation at various positions. Hydroxylation can occur on the carbon atoms of the ring, for example, at the 3- or 4-position relative to the nitrogen atom. d-nb.info Oxidation at the carbon adjacent to the nitrogen can lead to the formation of a carbinolamine, which may exist in equilibrium with a more stable aminoaldehyde, potentially resulting in ring cleavage. d-nb.info
Alkyl Chain: The ethyl linker connecting the phenolic and piperidine rings is also a target for oxidative metabolism. Hydroxylation can occur along this alkyl chain, further contributing to the formation of more polar metabolites. d-nb.info
Metabolic processes involving the nitrogen atom of the piperidine ring are also significant.
N-Dealkylation: While the parent compound this compound has a secondary amine in the piperidine ring, if any N-alkylated analogs were administered, N-dealkylation would be a primary metabolic pathway. nih.govdoi.org This reaction involves the removal of an alkyl group from the nitrogen atom and is a common metabolic route for many pharmaceuticals containing piperidine or similar amine structures. nih.govdoi.orgmdpi.com
N-Oxidation: The nitrogen atom in the piperidine ring can be directly oxidized to form an N-oxide. This process increases the polarity of the molecule, aiding in its elimination from the body.
Following the initial oxidative (Phase I) reactions, the resulting metabolites, as well as the parent compound, can undergo Phase II conjugation reactions. These processes involve the attachment of endogenous polar molecules, which significantly increases water solubility and facilitates renal excretion.
Glucuronidation: The phenolic hydroxyl group is a primary site for glucuronidation. In this reaction, UDP-glucuronyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl group, forming an O-glucuronide conjugate. uomus.edu.iq This is a major pathway for the clearance of phenolic compounds. uomus.edu.iq
Sulfation: Competing with glucuronidation, the phenolic group can also be conjugated with a sulfate group, a reaction catalyzed by sulfotransferases (SULTs). uomus.edu.iq This process also leads to the formation of highly water-soluble and readily excretable metabolites. uomus.edu.iq
Table 1: Summary of Potential Metabolic Pathways for this compound
| Metabolic Pathway | Site of Reaction | Resulting Metabolite Type | Key Enzymes |
| Phase I: Oxidation | |||
| Aromatic Hydroxylation | Phenolic Ring | Dihydroxylated metabolites (e.g., catechols) | Cytochrome P450 |
| Ring Hydroxylation | Piperidine Ring | Hydroxylated piperidine derivatives | Cytochrome P450 |
| Alkyl Chain Oxidation | Ethyl Linker | Hydroxylated alkyl chain derivatives | Cytochrome P450 |
| N-Oxidation | Piperidine Nitrogen | N-oxide metabolite | Cytochrome P450, FMO |
| Phase II: Conjugation | |||
| Glucuronidation | Phenolic Hydroxyl Group | O-glucuronide conjugate | UGTs |
| Sulfation | Phenolic Hydroxyl Group | O-sulfate conjugate | SULTs |
Note: FMO (Flavin-containing monooxygenase), UGTs (UDP-glucuronyltransferases), SULTs (Sulfotransferases).
Enzymatic Basis of Metabolism (e.g., Cytochrome P450 involvement)
The oxidative metabolism of this compound is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. nih.govdoi.org Studies on structurally related piperidine derivatives have identified specific CYP isozymes responsible for their metabolism.
In particular, CYP2D6 and CYP3A4 are frequently implicated in the metabolism of piperidine-containing compounds. nih.govnih.gov
CYP2D6: This enzyme is known to be a key player in the N-dealkylation and hydroxylation of many piperidine derivatives. nih.govdoi.org
CYP3A4: As one of the most abundant CYP enzymes in the human liver, CYP3A4 is responsible for metabolizing a wide range of drugs and is also involved in the oxidation of piperidine-type compounds. nih.govresearchgate.net
The involvement of these specific enzymes is significant, as their activity can be influenced by genetic polymorphisms (in the case of CYP2D6) and by co-administered drugs that act as inhibitors or inducers, potentially leading to drug-drug interactions.
Distribution Studies and Prediction of Blood-Brain Barrier Permeation
The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS. nih.gov
The permeation of this compound across the BBB is predicted based on its physicochemical properties. Key factors that favor passive diffusion across the BBB include:
Lipophilicity: A moderate degree of lipophilicity is required to penetrate the lipid membranes of the endothelial cells of the BBB.
Molecular Size: Smaller molecules generally exhibit better permeability.
Hydrogen Bonding Potential: A lower number of hydrogen bond donors and acceptors can improve BBB penetration.
Phenolic compounds have been shown to be capable of crossing the BBB. rsc.org The structural characteristics of this compound, combining a phenolic group with a piperidine moiety, suggest it may have the necessary properties for CNS penetration. However, active efflux transporters, such as P-glycoprotein (P-gp), at the BBB can also limit the brain exposure of CNS drug candidates by pumping them back into the bloodstream. nih.gov Therefore, comprehensive in vitro models, such as the parallel artificial membrane permeability assay (PAMPA-BBB), and in vivo studies are necessary to definitively determine the brain distribution of this compound. nih.gov
Computational and Theoretical Chemical Studies
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in predicting the interaction between a ligand, such as a piperidine (B6355638) derivative, and a biological target, typically a protein.
Molecular docking studies are employed to forecast the binding mode and affinity of a ligand to a protein's active site. researchgate.net This process involves placing the ligand in various conformations within the binding site and calculating a score that estimates the binding energy. researchgate.net Lower binding energy values typically suggest a more stable and favorable interaction. For instance, in studies of other piperidine derivatives, docking simulations have been used to analyze binding energies against potential therapeutic targets. researchgate.netnih.gov The calculations quantify interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues of the protein. researchgate.net
Table 1: Example of Binding Energy Data from Docking Simulations for a Piperidine Compound
| Protein Target | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| SARS-CoV-2 Main Protease | BCMTP* | -8.5 | CYS145, HIS41, MET49 |
| ADP Ribose Phosphatase | BCMTP* | -7.9 | ASP22, ILE23, GLY48 |
*Data derived from studies on (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine (BCMTP), a different piperidine derivative, for illustrative purposes. nih.gov
A primary outcome of docking simulations is the identification of the precise molecular binding site on the protein target. nih.gov These simulations can reveal the specific amino acids that form hydrogen bonds or other interactions with the functional groups of the ligand. nih.govresearchgate.net For a compound like 3-(2-Piperidin-2-ylethyl)phenol, docking would likely predict interactions involving the hydroxyl group of the phenol (B47542) ring (as a hydrogen bond donor or acceptor) and the nitrogen atom of the piperidine ring (as a hydrogen bond acceptor or forming ionic interactions if protonated). The ethyl linker provides conformational flexibility, allowing the two ring systems to orient themselves optimally within the binding pocket. This detailed interaction map helps in proposing a plausible mode of action at the molecular level. drugbank.com
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and energetic properties of molecules. researchgate.netresearchgate.net These methods provide fundamental insights into molecular stability, reactivity, and spectroscopic properties.
DFT is frequently used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO and LUMO are known as frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized. nih.gov Natural Bond Orbital (NBO) analysis can also be performed to understand charge delocalization and intramolecular charge transfer, which arise from hyperconjugative interactions. researchgate.net
Table 2: Example of Frontier Molecular Orbital Energies from DFT Calculations
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| BCMTP* | B3LYP/6-31G(d,p) | -6.02 | -1.89 | 4.13 |
| QPPO** | B3LYP/6-311++G(d,p) | -5.87 | -1.25 | 4.62 |
*Data for (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine (BCMTP). researchgate.net **Data for 1-(quinolin-3-yl)piperidin-2-ol (QPPO). researchgate.net
Conformational analysis using DFT helps identify the most stable three-dimensional arrangement of a molecule's atoms. researchgate.net For cyclic structures like piperidine, the ring can exist in different conformations, such as the chair, boat, and twist-boat forms. westernsydney.edu.au Computational studies on various substituted piperidines have consistently shown that the piperidine ring predominantly adopts a stable chair conformation to minimize steric strain. researchgate.netresearchgate.net In this conformation, substituents can be oriented in either axial or equatorial positions. DFT calculations can determine the relative energies of these different conformers, revealing the most energetically favorable structure. For this compound, such analysis would clarify the preferred orientation of the phenylethyl group relative to the piperidine ring.
Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.commdpi.com MD simulations provide a dynamic view of the ligand-protein complex, assessing its stability and behavior in a simulated physiological environment (e.g., in a water box with ions). nih.gov After a ligand is docked to a protein, MD simulations can be run for nanoseconds or longer to verify that the predicted binding pose is stable. researchgate.netnih.gov Key parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored. A stable RMSD value over the simulation time suggests that the complex is not undergoing significant conformational changes and that the binding is stable. nih.gov MD simulations also allow for a more detailed analysis of intermolecular interactions, such as hydrogen bond lifetimes and the role of water molecules in mediating the binding. researchgate.net
Table 3: Typical Parameters for a Molecular Dynamics Simulation Setup
| Parameter | Description | Typical Value/Method |
|---|---|---|
| Force Field | Set of parameters to calculate potential energy | AMBER, CHARMM, GROMOS |
| Water Model | Simulates the solvent environment | TIP3P, SPC/E |
| System Setup | Solvated in a periodic box (e.g., cubic, dodecahedron) | 10 Å water buffer |
| Neutralization | Addition of counter-ions (e.g., Na+, Cl-) to neutralize the system charge | Add Na+ or Cl- ions |
| Minimization | Energy minimization to remove steric clashes | Steepest descent and conjugate gradient methods |
| Equilibration | Heating and pressurizing the system to the desired temperature and pressure | NVT (constant volume) followed by NPT (constant pressure) ensembles |
Hirshfeld Surface Analysis for Intermolecular Interaction Characterization
Hirshfeld surface analysis stands as a powerful computational tool for the qualitative and quantitative exploration of intermolecular interactions within a crystal lattice. This method facilitates the visualization and quantification of the diverse non-covalent contacts that govern the supramolecular architecture of crystalline solids. The analysis involves partitioning the crystal space into regions where the electron distribution of a procrystal—a sum of spherical atomic electron densities—is dominated by a specific molecule. The resulting three-dimensional surface, known as the Hirshfeld surface, provides a unique fingerprint of the molecule's intermolecular environment.
A comprehensive Hirshfeld surface analysis for the specific compound this compound could not be conducted as no publicly available crystallographic information file (CIF) was found. The determination of the crystal structure through techniques such as single-crystal X-ray diffraction is a prerequisite for generating and analyzing the Hirshfeld surface.
However, based on studies of analogous compounds containing both piperidine and phenol moieties, a theoretical framework for the expected intermolecular interactions can be established. These studies consistently highlight the significant role of hydrogen bonding and van der Waals forces in the crystal packing of such derivatives.
For a molecule like this compound, the primary intermolecular contacts would likely be dominated by hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and oxygen-hydrogen (O···H/H···O) interactions. The phenol group's hydroxyl (-OH) function and the piperidine ring's amine (-NH-) group are capable of acting as both hydrogen bond donors and acceptors, leading to the formation of robust hydrogen bonding networks.
The visualization of these interactions is typically achieved through mapping normalized contact distance (dnorm) onto the Hirshfeld surface. The dnorm property highlights regions of significant intermolecular contacts, with red areas indicating contacts shorter than the van der Waals radii (indicative of strong interactions like hydrogen bonds), white areas representing contacts approximately equal to the van der Waals radii, and blue areas showing contacts longer than the van der Waals radii.
The O···H/H···O and N···H/H···N contacts, representing hydrogen bonds, would be expected to appear as distinct "spikes" in the fingerprint plot, signifying their directional and specific nature. The C···H/H···C interactions, which are weaker and more dispersive, would likely be represented by more diffuse regions in the plot.
Table 1: Predicted Major Intermolecular Contacts and Their Percentage Contributions for this compound based on Analogous Structures.
| Interaction Type | Predicted Percentage Contribution |
| H···H | ~50-75% |
| C···H/H···C | ~15-25% |
| O···H/H···O | ~5-15% |
| N···H/H···N | ~1-5% |
Note: The data in this table is hypothetical and based on typical values observed for similar piperidine and phenol-containing compounds in the absence of specific crystallographic data for this compound.
Advanced Analytical Characterization in Research
Spectroscopic Methods for Structural Elucidation (NMR, MS, FT-IR, UV-Vis)
Spectroscopic methods are indispensable for the detailed structural analysis of "3-(2-Piperidin-2-ylethyl)phenol," a molecule with a molecular formula of C₁₃H₁₉NO and a molecular weight of 205.30 g/mol .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For "this compound," both ¹H and ¹³C NMR would be utilized.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenol (B47542) ring would appear in the downfield region, typically between 6.5 and 7.5 ppm. The proton of the phenolic hydroxyl group would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The protons on the piperidine (B6355638) ring and the ethyl chain would resonate in the upfield region, generally between 1.0 and 3.5 ppm. The N-H proton of the piperidine ring would also be present in this region, often as a broad signal.
¹³C NMR: The carbon-13 NMR spectrum would complement the proton NMR data by showing signals for each unique carbon atom. The aromatic carbons would be found in the 110-160 ppm range, with the carbon attached to the hydroxyl group being the most downfield. The carbons of the piperidine ring and the ethyl linker would appear in the aliphatic region of the spectrum, typically between 20 and 60 ppm.
Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenolic -OH | Variable, broad | - |
| Aromatic C-H | 6.5 - 7.5 | 110 - 130 |
| Aromatic C-O | - | 150 - 160 |
| Aromatic C-C | - | 130 - 140 |
| Piperidine N-H | Variable, broad | - |
| Piperidine C-H | 1.5 - 3.5 | 20 - 60 |
| Ethyl C-H₂ | 2.5 - 3.0 | 30 - 40 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For "this compound," electron ionization (EI) or electrospray ionization (ESI) could be used. The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected at m/z 205 or 206, respectively, confirming the molecular weight. The fragmentation pattern would likely involve cleavage of the bond between the ethyl group and the piperidine ring, as well as fragmentation of the piperidine ring itself, providing further structural confirmation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of "this compound" would be expected to show characteristic absorption bands.
Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretching, broad | 3200 - 3600 |
| Piperidine N-H | Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-O | Stretching | 1200 - 1300 |
| C-N | Stretching | 1000 - 1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the phenol ring in "this compound". The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima characteristic of a substituted benzene (B151609) ring. Phenolic compounds generally exhibit two main absorption bands: one around 270-285 nm (the B-band) and a shorter wavelength band around 210-230 nm (the E-band). The exact position and intensity of these bands can be influenced by the substitution pattern and the solvent. google.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of "this compound" is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the precise atomic positions, bond lengths, and bond angles can be determined.
This technique would reveal the conformation of the piperidine ring (typically a chair conformation), the orientation of the ethylphenol substituent relative to the piperidine ring, and the intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the piperidine nitrogen, that dictate the crystal packing. While specific crystallographic data for "this compound" is not widely published, studies on similar piperidine derivatives confirm the utility of this technique for unambiguous structure determination. oup.com
Electron Paramagnetic Resonance (EPR) for Radical Formation and Stability Studies
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. "this compound" itself, in its ground state, is not a radical and would be EPR-silent. However, the phenolic moiety makes it a potential antioxidant.
EPR spectroscopy can be used to study the formation and stability of the phenoxyl radical that would be generated if the compound donates its phenolic hydrogen atom to scavenge a free radical. nih.govnih.gov In such an experiment, "this compound" would be reacted with a radical initiator or an oxidizing agent, and the resulting EPR spectrum of the newly formed phenoxyl radical would be recorded. researchgate.net The hyperfine coupling constants and the g-factor of the EPR signal would provide information about the electronic structure of the radical and the delocalization of the unpaired electron over the aromatic ring. These studies are crucial for understanding the antioxidant mechanism and potential of phenolic compounds. rug.nl While direct EPR studies on this specific compound are not prevalent in the literature, the methodology is well-established for a wide range of phenolic and flavonoid compounds. nih.govicm.edu.pl
Chromatographic Techniques for Purity Assessment and Quantitative Analysis (HPLC, TLC)
Chromatographic methods are essential for separating "this compound" from impurities and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly efficient technique for the separation, identification, and quantification of compounds. For "this compound," a reversed-phase HPLC (RP-HPLC) method would likely be employed. nih.gov
A typical RP-HPLC setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comresearchgate.net Detection would most commonly be performed using a UV detector set at one of the absorption maxima of the phenol chromophore (e.g., ~275 nm). The retention time of the compound under specific conditions would be characteristic, and the peak area would be proportional to its concentration, allowing for quantitative analysis. Method validation would include assessing parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). researchgate.net
Thin-Layer Chromatography (TLC)
TLC is a simpler, faster, and less expensive chromatographic technique used for qualitative analysis, purity checks, and reaction monitoring. oup.com For "this compound," a silica (B1680970) gel plate would typically be used as the stationary phase. semanticscholar.orgresearchgate.net
The mobile phase, or eluent, would be a mixture of solvents, with the polarity adjusted to achieve good separation. A common solvent system for phenolic compounds might include a non-polar component like hexane (B92381) or toluene, a more polar component like ethyl acetate, and a small amount of an acid like acetic or formic acid to reduce tailing of the phenolic spot. semanticscholar.orgphytojournal.com After developing the plate, the spots can be visualized under UV light (254 nm), where the aromatic ring will absorb and appear as a dark spot on a fluorescent background. researchgate.net The retention factor (Rf) value is a characteristic property for a given compound, stationary phase, and mobile phase.
Therapeutic and Research Applications: Advanced Concepts
Application as a Chemical Probe in Biological Systems
While not extensively documented as a chemical probe itself, the 3-(2-Piperidin-2-ylethyl)phenol structure possesses functionalities that make it an attractive candidate for developing such tools. Chemical probes are small molecules used to study and manipulate biological systems by interacting with a specific protein target. The piperidine (B6355638) and phenol (B47542) moieties are common features in molecules designed to interact with various biological targets. researchgate.netijnrd.org
To be utilized as a chemical probe, the this compound scaffold could be modified in several ways:
Attachment of a Reporter Tag: A fluorescent dye or a biotin tag could be chemically attached, often to the phenol or piperidine nitrogen, allowing for the visualization and tracking of the target protein within cells or tissues.
Incorporation of a Photoaffinity Label: A photoreactive group could be introduced to the molecule. Upon exposure to UV light, this group would form a covalent bond with the target protein, enabling its identification and isolation.
Development of a Covalent Probe: An electrophilic "warhead" could be added to the structure, designed to react with a specific amino acid residue (like cysteine or lysine) in the binding site of a target protein. acs.org This creates a permanent link, which is useful for target validation and studying protein function.
The development of such probes would hinge on identifying a specific biological target for which the this compound core has a notable affinity.
Lead Compound Identification and Optimization in Drug Discovery Pipelines
In drug discovery, a "lead compound" is a molecule that shows a desired biological activity and serves as the starting point for chemical modifications to improve its therapeutic properties. danaher.combiobide.com The this compound scaffold, containing both a hydrogen-bond donating/accepting phenol and a basic piperidine ring, is a privileged structure in medicinal chemistry, appearing in many biologically active compounds. ijnrd.orgnih.gov
Once identified as a hit in a high-throughput screen, this compound can be systematically modified in a lead optimization campaign. patsnap.com The goal is to enhance its potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. danaher.comnih.gov
Key optimization strategies would involve:
Modification of the Phenol Group: The hydroxyl group can be converted to an ether or ester, or its position on the aromatic ring can be changed to alter binding interactions and metabolic stability.
Substitution on the Aromatic Ring: Adding substituents (e.g., halogens, alkyl groups) to the phenyl ring can influence electronic properties and create new interactions with the target protein, potentially improving affinity and selectivity.
Alterations to the Piperidine Ring: The piperidine ring can be substituted at various positions to explore the binding pocket of the target and improve pharmacological properties. researchgate.netnih.gov Introducing chirality can also lead to more specific and potent interactions. researchgate.net
Modification of the Ethyl Linker: The two-carbon linker can be shortened, lengthened, or made more rigid to optimize the orientation of the phenol and piperidine groups within the target's binding site.
This iterative process of design, synthesis, and testing is fundamental to transforming a lead compound into a clinical drug candidate.
Linker Modifications in Multivalent Approaches
Multivalency is a strategy used in drug design to create ligands that can bind to multiple sites on a single target or to multiple targets simultaneously, often resulting in significantly increased affinity and specificity. nih.gov The ethyl group in this compound can be considered a basic linker connecting the two key pharmacophoric elements (phenol and piperidine).
This linker can be elaborated upon in multivalent designs:
Dimerization: Two molecules of this compound could be joined by a longer, more complex linker. This could allow the dimer to span two binding sites on a protein or to bridge two separate proteins.
Scaffold Decoration: The this compound unit could be attached to a central scaffold, such as a dendrimer or polymer, creating a molecule with multiple copies of the ligand displayed on its surface. nih.gov
The nature of the linker is critical and can be optimized for length, flexibility, and hydrophilicity to achieve the desired biological effect. For example, incorporating polyethylene glycol (PEG) chains can improve solubility, while more rigid linkers like those containing piperazine or piperidine rings can improve stability and conformational control. researchgate.netnih.gov
| Linker Type | Potential Advantage | Example Modification |
|---|---|---|
| Flexible (e.g., PEG) | Improved solubility; allows for adaptable binding | Replacing the ethyl group with a short PEG chain |
| Rigid (e.g., Alkyl with rings) | Reduces conformational entropy upon binding, potentially increasing affinity | Incorporating a piperazine or cyclohexane into the linker |
| Functionalized | Can introduce new interaction points or alter properties | Adding amide or ester groups to the linker |
Strategies for Enhancing Receptor Selectivity and Potency
Achieving high selectivity for the intended biological target over other related targets is a major goal of lead optimization, as it can significantly reduce off-target side effects. patsnap.com The potency of a compound, or the amount needed to produce a desired effect, is also a key parameter. For the this compound scaffold, several strategies can be employed to enhance these properties.
Structure-Based Design: If the 3D structure of the target receptor is known, computational methods like molecular docking can be used to design modifications that optimize the fit of the ligand in the binding pocket. This allows for the rational addition of functional groups that can form specific hydrogen bonds, salt bridges, or hydrophobic interactions. patsnap.com
Stereochemistry: The piperidine ring in this compound has a chiral center at the 2-position. Synthesizing and testing the individual enantiomers is a crucial step, as biological targets are chiral, and often only one enantiomer will have the desired activity and selectivity. researchgate.net Further stereocenters could be introduced on the piperidine ring to further explore the 3D space of the binding pocket. nih.gov
Bioisosteric Replacement: Functional groups can be replaced with other groups that have similar physical or chemical properties but may lead to improved potency or selectivity. For example, the phenol group could be replaced with a bioisostere like a hydroxypyridine or a carboxylic acid to alter its acidity and hydrogen bonding capacity. The piperidine ring could be replaced by a piperazine or morpholine to introduce additional heteroatoms and change the basicity and polarity. researchgate.net
| Strategy | Example Modification on this compound | Rationale |
|---|---|---|
| Introduction of Substituents | Adding a methyl or chloro group to the piperidine or phenyl ring | To probe for additional binding pockets and enhance affinity. acs.org |
| Control of Stereochemistry | Separation of the (R) and (S) enantiomers at the C2 position of the piperidine | To identify the more active and selective stereoisomer. researchgate.net |
| Bioisosteric Replacement | Replacing the phenyl ring with a pyridine (B92270) ring | To alter electronic distribution and hydrogen bonding patterns. |
Prodrug Design Strategies for Enhancing Bioavailability or Stability of Phenolic Drugs
Phenolic compounds often suffer from poor oral bioavailability due to rapid metabolism (specifically, glucuronidation or sulfation of the hydroxyl group) in the gut wall and liver. researchgate.net A prodrug is an inactive or less active derivative of a drug that is converted into the active form in the body. nih.gov Designing a prodrug of this compound by masking the phenolic hydroxyl group is a well-established strategy to overcome these limitations. nih.govresearchgate.net
Common prodrug approaches for phenolic groups include:
Esters: The phenol can be converted into an ester (e.g., an acetate or phosphate (B84403) ester). These are often cleaved by esterase enzymes in the blood or liver to release the active phenolic drug. Phosphate esters can significantly increase water solubility, making a compound suitable for intravenous formulation. researchgate.net
Carbamates: Carbamate prodrugs are another option to mask the phenol, offering a different profile of chemical and enzymatic stability.
Ethers: While generally more stable than esters, certain types of ether linkages can be designed to be cleaved in vivo, for example, by specific enzymes like cytochrome P450s.
The primary goal of these strategies is to protect the vulnerable phenol group during its passage through the gut and liver, allowing more of the intact drug to reach the systemic circulation. nih.govamanote.com
| Prodrug Moiety | Potential Advantage | Cleavage Mechanism |
|---|---|---|
| Phosphate Ester | Greatly increased aqueous solubility. researchgate.net | Enzymatic (alkaline phosphatases) |
| Amino Acid Ester | May utilize amino acid transporters for improved absorption | Enzymatic (esterases) |
| Carbonate | Can be tuned for different hydrolysis rates | Chemical or enzymatic hydrolysis |
Development as a Ligand for Targeted Protein Degradation (PROTACs)
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) is a revolutionary therapeutic modality. PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than just inhibiting it. nih.gov A PROTAC consists of three parts: a "warhead" that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.
The this compound scaffold could serve as the "warhead" component of a PROTAC if it binds to a disease-relevant POI. nih.gov To develop it into a PROTAC, the following steps would be taken:
Identify a Point of Attachment: A position on the this compound molecule that is not critical for binding to the POI would be identified. This is typically done through structure-activity relationship studies. The piperidine nitrogen or a position on the phenyl ring are common attachment points.
Linker Synthesis: A chemical linker of appropriate length and composition would be attached to this position. The linker plays a crucial role in the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.
Attachment of E3 Ligase Ligand: A known ligand for an E3 ligase (e.g., ligands for Cereblon or VHL) would be attached to the other end of the linker.
The resulting PROTAC would then be tested for its ability to induce the ubiquitination and subsequent proteasomal degradation of the target protein.
Potential in Materials Science Research
The chemical functionalities within this compound also suggest potential applications in materials science. Phenolic compounds are widely used in the synthesis of polymers and as functional additives. mdpi.comnih.gov
Potential applications include:
Polymer Synthesis: The phenol group can participate in polymerization reactions, for instance, in the formation of phenolic resins or polycarbonates. The piperidine group would be incorporated into the polymer backbone or as a pendant group, potentially imparting properties such as improved thermal stability, altered solubility, or basicity for catalysis.
Antioxidant Additives: Phenolic compounds are well-known antioxidants that can prevent the degradation of materials like plastics and rubbers by scavenging free radicals. nih.govresearchgate.net The this compound could be blended into polymers to enhance their lifespan and durability. Being a larger molecule than simple phenols, it might have lower volatility and be less prone to leaching from the material. nih.gov
Functional Coatings: The molecule could be used to create functional surface coatings. The phenol group could be used to anchor the molecule to a surface, while the piperidine group could provide a site for further chemical reactions or could be used to alter the surface properties, such as its charge or wettability.
These applications are speculative but are based on the known reactivity and properties of the constituent phenol and piperidine functional groups. bezwadabiomedical.com
Conclusions and Future Research Directions
Summary of Current Academic Understanding and Research Contributions
Currently, the academic and scientific literature lacks specific research contributions focused on 3-(2-Piperidin-2-ylethyl)phenol. The existing information is primarily confined to its chemical structure, formula (C13H19NO), and availability from commercial chemical suppliers for research purposes. There is a notable absence of published studies detailing its synthesis, physicochemical properties, pharmacological profile, or biological activity. The current understanding is therefore foundational, recognizing it as a member of the vast family of piperidine (B6355638) derivatives, which are known to exhibit a wide range of pharmacological effects.
Emerging Research Areas and Unexplored Therapeutic/Biological Potential
The therapeutic potential of this compound remains largely unexplored. However, based on the activities of analogous compounds, several emerging research areas can be identified.
Neurological and Psychiatric Disorders: Piperidine derivatives are integral to many central nervous system (CNS) active drugs. Future research could investigate the potential of this compound as a ligand for various receptors in the brain, such as dopamine (B1211576), serotonin, or opioid receptors. For instance, some 4-(3-hydroxyphenyl)piperidine derivatives have shown potent and selective opioid kappa receptor antagonist activity. researchgate.netresearchgate.net Similarly, analogues of phenylethylpiperidine have been studied as high-affinity ligands for the dopamine transporter. nih.gov
Oncology: The piperidine moiety is present in a number of anticancer agents. nih.govencyclopedia.pub Research into the antiproliferative activity of this compound against various cancer cell lines could be a fruitful avenue. Studies on related compounds have shown that they can induce apoptosis and inhibit cancer cell proliferation. nih.gov
Pain Management: The piperidine ring is a key component of many synthetic opioids used for analgesia. encyclopedia.pubtandfonline.com Investigating the analgesic properties of this compound, potentially through its interaction with opioid receptors, could lead to the development of new pain management therapies.
Antimicrobial and Antiviral Applications: Various piperidine derivatives have demonstrated antimicrobial and antiviral properties. ijnrd.orgbiointerfaceresearch.com Screening this compound for activity against a range of pathogens could uncover novel therapeutic uses.
Methodological Advancements for Future Studies
Future investigations into this compound would benefit from a range of modern methodological advancements.
Advanced Synthesis and Characterization: While general methods for the synthesis of piperidine and phenol (B47542) derivatives exist, optimizing a stereoselective synthesis for this compound would be a crucial first step. mdpi.combeilstein-journals.orgresearchgate.net Detailed structural elucidation using techniques such as 2D-NMR and X-ray crystallography would provide a solid foundation for understanding its chemical properties.
High-Throughput Screening: To efficiently explore its biological potential, high-throughput screening (HTS) assays could be employed to test the compound against a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Computational Modeling and Docking Studies: In silico methods, such as molecular docking, can predict the binding affinity and mode of interaction of this compound with various protein targets. tandfonline.com This can help in prioritizing experimental studies and in the rational design of more potent and selective derivatives.
Metabolomic and Pharmacokinetic Studies: Once a biological activity is identified, in vitro and in vivo studies to determine its metabolic pathways, bioavailability, and pharmacokinetic profile will be essential for its development as a potential therapeutic agent. frontiersin.org
Interdisciplinary Research Opportunities (e.g., Chemical Biology, Biophysics, Pharmaceutical Sciences)
The study of this compound presents numerous opportunities for interdisciplinary collaboration.
Chemical Biology: Chemical biologists could design and synthesize probes based on the this compound scaffold to investigate biological pathways and identify novel cellular targets.
Biophysics: Biophysical techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) could be used to quantitatively characterize the binding kinetics and thermodynamics of the compound with its biological targets, providing a deeper understanding of the molecular recognition process.
Pharmaceutical Sciences: Collaboration with pharmaceutical scientists would be crucial for formulation development, preclinical testing, and ultimately, the translation of basic research findings into clinically viable treatments. This would involve optimizing the compound's drug-like properties, such as solubility and stability.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(2-Piperidin-2-ylethyl)phenol, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves coupling piperidine derivatives with phenolic precursors. For example, similar compounds like ethyl 2-(piperidin-4-yl)acetate are synthesized using carbodiimide-mediated coupling (e.g., EDC·HCl) with cesium carbonate as a base in anhydrous THF at 0–25°C . Optimization includes solvent selection (polar aprotic solvents enhance nucleophilicity), temperature control to minimize side reactions, and purification via column chromatography. Monitoring reaction progress with TLC or HPLC ensures high yield (>75%) and purity (>95%).
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and piperidine ring conformation.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., as demonstrated for 3-(diethylamino)phenol, which forms planar C8NO units with O–H⋯O interactions ).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.
Q. What are the key physicochemical properties of this compound that influence experimental design?
- Answer : Critical properties include:
- These properties guide solvent selection for assays and storage conditions (-20°C under inert gas).
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing.
- Respiratory Protection : P95 masks for particulates; OV/AG/P99 filters if aerosolized .
- Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological targets of this compound?
- Methodological Answer :
- Derivatization : Synthesize analogs with substitutions on the phenol ring (e.g., methoxy, fluoro) or piperidine nitrogen.
- Assays : Test against enzyme targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR. For example, thiazole-containing analogs show multi-target activity via π-π stacking and hydrogen bonding .
- Computational Modeling : Dock compounds into binding pockets using AutoDock Vina; validate with MD simulations.
Q. What analytical strategies resolve contradictions between reported solubility data for this compound in different solvent systems?
- Methodological Answer :
- Standardized Protocols : Use USP-type solubility apparatus with controlled agitation and temperature.
- HPLC-UV Quantification : Compare saturation concentrations in DMSO, ethanol, and PBS (pH 7.4) .
- Contradiction Analysis : Discrepancies may arise from impurities (e.g., residual THF) or polymorphism. PXRD and DSC can identify crystalline vs. amorphous forms .
Q. What multi-step synthetic routes show the highest yield and scalability for producing derivatives of this compound?
- Methodological Answer :
- Route 1 : Piperidine alkylation → Pd-catalyzed Suzuki coupling with boronic esters (yield: 65–80%) .
- Route 2 : Reductive amination of ketone intermediates using NaBH/AcOH (yield: 70–85%) .
- Scale-Up : Optimize via flow chemistry (residence time <2 min) to reduce side products.
Q. How can in vitro assays be optimized to evaluate the antimicrobial potential of this compound against resistant strains?
- Methodological Answer :
- MIC Determination : Use broth microdilution (CLSI guidelines) against MRSA and Candida albicans. Include positive controls (e.g., fluconazole) .
- Biofilm Disruption : Treat pre-formed biofilms with 50–100 µg/mL compound; quantify via crystal violet assay .
- Mechanistic Studies : ROS generation measured with DCFH-DA probe; membrane permeability assessed via SYTOX Green uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
